

Chemical structure and stereochemistry of Secalonic acid D

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **Secalonic Acid D**

Introduction

Secalonic acid D (SAD) is a mycotoxin belonging to the ergochrome family, a group of yellow pigments produced by various fungi, notably Penicillium oxalicum and Aspergillus aculeatus.[1] [2] It is a significant environmental toxin found as a contaminant in corn and other grains.[3] Structurally, it is a dimeric tetrahydroxanthone, and its intricate stereochemistry plays a crucial role in its biological activity.[4] Secalonic acid D has garnered attention in the scientific community for its potent cytotoxicity against various cancer cell lines, acting as an inducer of apoptosis and cell cycle arrest.[5] This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and the experimental methodologies used for its characterization.

Chemical Structure and Stereochemistry Core Structure

Secalonic acid D is a symmetrical dimer composed of two identical tetrahydroxanthone monomeric units, known as hemisecalonic acid E. These units are linked via a C2-C2' biaryl single bond. The core scaffold features a xanthene ring system with multiple hydroxyl, carbonyl, methyl, and methoxycarbonyl functional groups that dictate its chemical properties and biological interactions.



Stereochemistry and Absolute Configuration

Secalonic acid D is a chiral molecule with six stereocenters in each monomeric unit, resulting in a highly defined three-dimensional structure.

- Absolute Configuration: The absolute configuration of Secalonic acid D has been unambiguously determined as (5R, 5'R, 6S, 6'S, 10aR, 10a'R).
- Enantiomeric Relationship: It is the enantiomer of Secalonic acid A. This enantiomeric difference is critical, as it can lead to variations in biological activity and toxicity.
- Atropisomerism: The rotation around the C2-C2' biaryl bond is sterically hindered, leading to atropisomerism. The angle between the two xanthone planes is a defining feature of its conformation. X-ray analysis of the related Secalonic acid A has shown this dihedral angle to be approximately 36.5°, resulting in a nonplanar structure.
- Relative Stereochemistry: Within each tetrahydroxanthone unit, the methyl and methoxycarbonyl substituents are consistently found in a trans configuration to each other.

Data Presentation Physicochemical Properties

The key physicochemical properties of **Secalonic acid D** are summarized below.



Property	Value	Reference(s)
Molecular Formula	C32H30O14	
Molecular Weight	638.57 g/mol	
Appearance	Yellow amorphous powder or crystals	
CAS Number	35287-69-5	
IUPAC Name	dimethyl (5R,5'R,6S,6'S,10aR,10'aR)-1, 1',5,5',8,8'-hexahydroxy-6,6'- dimethyl-9,9'-dioxo- 5,5',6,6',7,7',9,9'-octahydro- 10aH,10'aH-[2,2'- bixanthene]-10a,10a'- dicarboxylate	

Spectroscopic Data (1H and 13C NMR)

The structural elucidation of **Secalonic acid D** relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. While a definitive, published data table for **Secalonic acid D** is not readily available, the following table represents typical chemical shifts based on data from closely related **secalonic acid d**erivatives and synthetic confirmations. The spectra are symmetrical due to the dimeric nature of the molecule.

Note: This table is representative. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.



Position	¹³ C NMR (δc, ppm)	¹ H NMR (δH, ppm, Multiplicity, J in Hz)
1, 1'	~163.0	-
2, 2'	~110.0	-
3, 3'	~165.0	-
4, 4'	~100.0	6.5-6.7 (s)
4a, 4a'	~105.0	-
5, 5'	~68.0	4.3-4.5 (d)
6, 6'	~35.0	2.0-2.2 (m)
7, 7'	~40.0	3.0-3.2 (m)
8, 8'	~160.0	-
8a, 8a'	~108.0	-
9, 9'	~182.0	-
9a, 9a'	~115.0	-
10, 10'	~190.0	-
10a, 10a'	~86.0	-
6-CH ₃ , 6'-CH ₃	~18.0	1.1-1.3 (d)
10a-COOCH ₃ , 10a'-COOCH ₃	~170.0	-
10a-COOCH₃, 10a'-COOCH₃	~53.0	3.7-3.8 (s)
OH groups	-	11.5-12.5 (br s)

Biological Activity

Secalonic acid D exhibits significant cytotoxicity against various cancer cell lines. Quantitative data from key studies are presented below.



Activity Type	Cell Line / Model	Value	Reference(s)
Cytotoxicity (IC50)	HL60 (Human promyelocytic leukemia)	0.38 μΜ	
Cytotoxicity (IC50)	K562 (Human chronic myelogenous leukemia)	0.43 μΜ	
Acute Toxicity (LD50, ip)	Male CD-1 Mice	37 mg/kg	
Acute Toxicity (LD50, ip)	Female CD-1 Mice	52 mg/kg	
Acute Toxicity (LD50, iv)	Male CD-1 Mice	25 mg/kg	

Experimental ProtocolsIsolation and Purification

The following is a generalized protocol for the isolation of **Secalonic acid D** from a fungal source such as Penicillium oxalicum.

- Fermentation: The fungus is cultured in a suitable liquid or solid substrate medium (e.g., rice or corn) under controlled conditions for several weeks to allow for the production of secondary metabolites.
- Extraction: The fermented culture is harvested and extracted exhaustively with an organic solvent, typically ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps.
 - Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to



separate compounds based on polarity.

High-Performance Liquid Chromatography (HPLC): Fractions containing Secalonic acid
 D are further purified using preparative reversed-phase HPLC (e.g., with a C18 column) and a mobile phase such as a methanol-water or acetonitrile-water gradient to yield the pure compound.

Structural Elucidation

- Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule, which allows for the unambiguous determination of its molecular formula (C₃₂H₃₀O₁₄).
- NMR Spectroscopy: A suite of NMR experiments is performed to determine the planar structure and stereochemistry.
 - 1D NMR (¹H and ¹³C): Provides information on the number and type of protons and carbons present.
 - 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivities between protons and carbons, allowing for the complete assignment of the molecular skeleton.
- X-ray Crystallography: This is the gold standard for determining the absolute threedimensional structure.
 - Crystallization: Pure Secalonic acid D is dissolved in a suitable solvent system (e.g., chloroform-methanol) and allowed to slowly evaporate, or another crystallization technique like vapor diffusion is used to grow single crystals of sufficient quality (typically >0.1 mm).
 - Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected.
 - Structure Solution and Refinement: The diffraction data (intensities and angles) are processed to generate an electron density map, from which the positions of all atoms in



the crystal lattice are determined. This provides an unambiguous assignment of the absolute and relative stereochemistry.

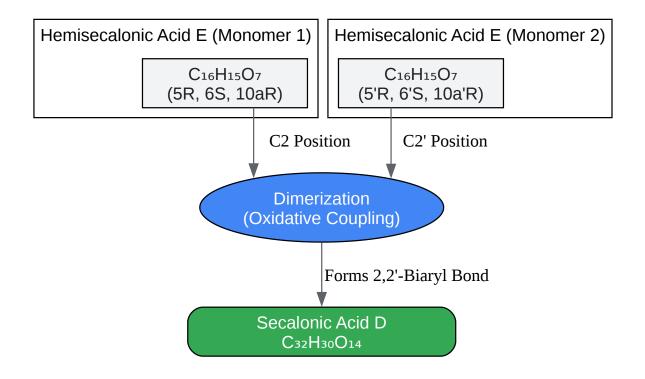
In Vitro Cytotoxicity Assay (IC50 Determination)

The following protocol outlines a typical method, such as a Neutral Red Uptake (NRU) or MTT assay, to determine the IC₅₀ value of **Secalonic acid D**.

- Cell Culture: Cancer cells (e.g., HL60 or K562) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂) until they reach logarithmic growth phase.
- Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere or stabilize for 24 hours.
- Compound Treatment: A stock solution of Secalonic acid D is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to create a range of final concentrations.
 These dilutions are added to the wells, including a vehicle control (medium with DMSO) and a no-treatment control.
- Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
- Viability Assessment: A viability reagent (e.g., Neutral Red, MTT, or WST-8) is added to each
 well. Viable cells metabolize the reagent, producing a colored formazan product or allowing
 for dye uptake.
- Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability relative to the control is plotted against the compound concentration. The IC₅₀ value—the concentration at which 50% of cell growth is inhibited—is then calculated using non-linear regression analysis.

Visualizations Logical Relationship of Monomer to Dimer



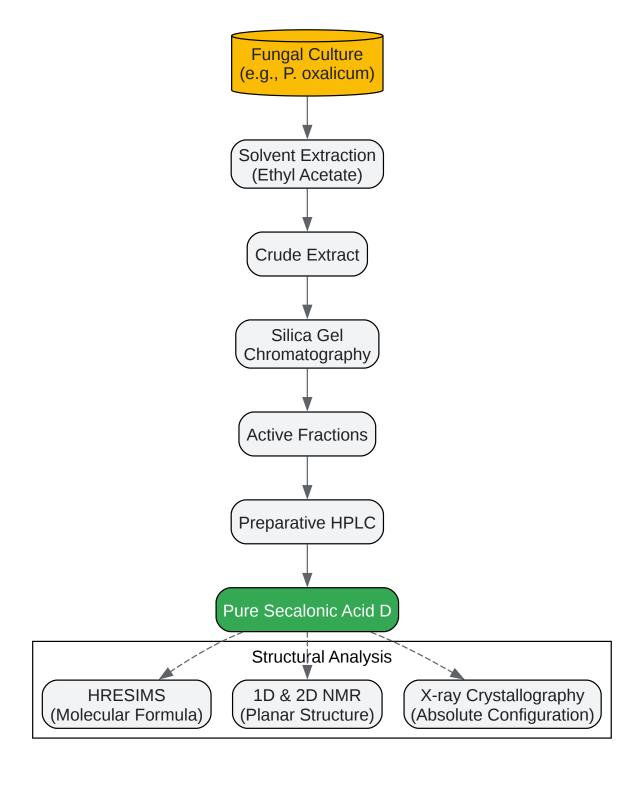


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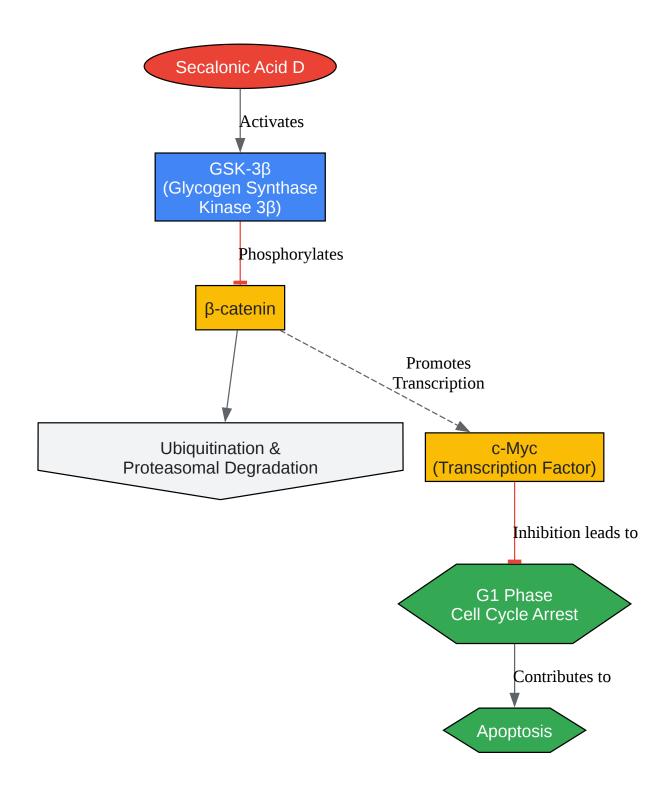
Caption: Logical diagram showing the formation of Secalonic Acid D.

Experimental Workflow for Characterization









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